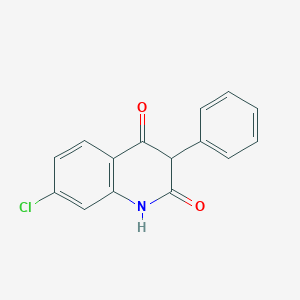
7-chloro-3-phenyl-1H-quinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-phenyl-1H-quinoline-2,4-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-phenyl-1H-quinoline-2,4-dione typically involves the reaction of 7-chloroquinoline with phenylacetic acid under specific conditions. One common method includes the use of a Friedländer synthesis, where the quinoline derivative is formed through the condensation of aniline with a β-ketoester in the presence of an acid catalyst . The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
7-chloro-3-phenyl-1H-quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
科学的研究の応用
7-chloro-3-phenyl-1H-quinoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-chloro-3-phenyl-1H-quinoline-2,4-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme activity is well-documented .
類似化合物との比較
Similar Compounds
7-chloroquinoline: Shares the chloroquinoline core but lacks the phenyl and dione functionalities.
3-phenylquinoline: Similar structure but without the chloro and dione groups.
Quinoline-2,4-dione: Lacks the chloro and phenyl groups but shares the dione functionality.
Uniqueness
7-chloro-3-phenyl-1H-quinoline-2,4-dione is unique due to the presence of both the chloro and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications .
特性
分子式 |
C15H10ClNO2 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
7-chloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,19) |
InChIキー |
NDLZHAQGOXMKLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















